molecular formula C8H13NO2 B574420 3,4-diethoxy-1H-pyrrole CAS No. 169616-16-4

3,4-diethoxy-1H-pyrrole

Cat. No.: B574420
CAS No.: 169616-16-4
M. Wt: 155.197
InChI Key: YHUFWBBAQORWGX-UHFFFAOYSA-N
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Description

3,4-Diethoxy-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with two ethoxy groups at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-1H-pyrrole typically involves the condensation of suitable precursors under specific conditions. One common method involves the reaction of 3,4-dihydroxy-1H-pyrrole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydroxyl groups with ethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxy-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen atom or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydropyrrole derivatives.

    Substitution: N-substituted pyrroles and various ring-substituted derivatives.

Scientific Research Applications

3,4-Diethoxy-1H-pyrrole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3,4-diethoxy-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    3,4-Dimethoxy-1H-pyrrole: Similar in structure but with methoxy groups instead of ethoxy groups.

    3,4-Diethoxy-2,5-dihydro-1H-pyrrole: A reduced form of the compound.

    3,4-Diethoxy-1H-pyrrole-2,5-dione: An oxidized derivative.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups provide steric and electronic effects that differentiate it from similar compounds, potentially leading to distinct applications and properties.

Properties

IUPAC Name

3,4-diethoxy-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFWBBAQORWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CNC=C1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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